molecular formula C16H20ClN3O2S B601029 苯达莫司汀杂质D CAS No. 191939-34-1

苯达莫司汀杂质D

货号: B601029
CAS 编号: 191939-34-1
分子量: 353.87
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid” is a chemical of molecular formula C16H20ClN3O2S . It is also known as Bendamustine Related Compound G .

Physical and Chemical Properties The molecular weight of this compound is 353.867. It has a density of 1.4±0.1 g/cm3. The boiling point is 611.0±55.0 °C at 760 mmHg. The flash point is 323.3±31.5 °C .

科学研究应用

4−[6−(2−氯乙基)−3−甲基−7,8−二氢咪唑并[4,5−h][1,4]苯并噻嗪−2−基]丁酸4-[6-(2-氯乙基)-3-甲基-7,8-二氢咪唑并[4,5-h][1,4]苯并噻嗪-2-基]丁酸4−[6−(2−氯乙基)−3−甲基−7,8−二氢咪唑并[4,5−h][1,4]苯并噻嗪−2−基]丁酸

, focusing on six distinct applications:

色谱分析

苯达莫司汀杂质D用于高效液相色谱 (HPLC) 中评估药物化合物的纯度。 它用作识别和量化苯达莫司汀制剂中杂质的参考标准 {svg_1}. 这种杂质可以使用特定的HPLC色谱柱(例如Primesep 200和Primesep D)与苯达莫司汀分离,这些色谱柱分别在反相阳离子交换和阳离子排阻模式下运行 {svg_2}.

潜在杂质的合成

在盐酸苯达莫司汀的合成中,this compound被认为是一种潜在的杂质,它可能由苯达莫司汀的水解然后发生分子间酯化反应产生 {svg_3}. 合成这种杂质对于开发分析方法来控制药物产品的质量至关重要。

药物质量控制

该化合物在苯达莫司汀(一种化学治疗剂)的质量控制中具有重要意义。 它用于创建标准,根据这些标准可以衡量药物批次中杂质的存在和数量,从而确保药物的安全性和有效性 {svg_4}.

药代动力学研究

This compound可用于药代动力学研究,以了解苯达莫司汀在体内的代谢和排泄。 它有助于识别代谢途径和代谢物相关毒性的可能性 {svg_5}.

稳定性测试

这种杂质在稳定性测试中发挥作用,其中它用于研究苯达莫司汀在各种储存条件下的降解产物。 这对于确定药物的有效期和适当的储存要求至关重要 {svg_6}.

药物相互作用研究

This compound在研究苯达莫司汀与其他化合物的相互作用中也具有重要意义。 它有助于预测和预防苯达莫司汀与其他药物一起服用时,由于杂质的存在而可能发生的副作用 {svg_7}.

生化分析

Biochemical Properties

Bendamustine Impurity D plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA, forming cross-links that inhibit DNA replication and transcription. This interaction is primarily due to the alkylating nature of the compound, which allows it to form covalent bonds with nucleophilic sites in DNA. Additionally, Bendamustine Impurity D can interact with proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .

Cellular Effects

Bendamustine Impurity D affects various types of cells and cellular processes. It influences cell function by inducing apoptosis in cancer cells. This is achieved through the activation of cell signaling pathways that lead to programmed cell death. Bendamustine Impurity D also affects gene expression by causing DNA damage, which triggers the activation of p53 and other tumor suppressor genes. Furthermore, it impacts cellular metabolism by disrupting the normal function of mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels .

Molecular Mechanism

The molecular mechanism of Bendamustine Impurity D involves its alkylating properties, which enable it to form covalent bonds with DNA and proteins. This results in the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis. Bendamustine Impurity D also inhibits the activity of enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP), thereby enhancing its cytotoxic effects. Additionally, it can induce changes in gene expression by activating stress response pathways and upregulating pro-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bendamustine Impurity D change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions but can degrade under extreme conditions such as high temperature, humidity, and light exposure. Long-term studies have shown that Bendamustine Impurity D can cause sustained DNA damage and apoptosis in cancer cells, with minimal effects on normal cells. Prolonged exposure to the compound can lead to the development of resistance in some cancer cell lines .

Dosage Effects in Animal Models

The effects of Bendamustine Impurity D vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells. At high doses, Bendamustine Impurity D can cause significant toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity. Threshold effects have been observed, where doses above a certain level result in a sharp increase in adverse effects .

Metabolic Pathways

Bendamustine Impurity D is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular biomolecules, contributing to the overall cytotoxic effects of Bendamustine Impurity D. The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and redox balance .

Transport and Distribution

Within cells and tissues, Bendamustine Impurity D is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. Bendamustine Impurity D tends to accumulate in the nucleus, where it exerts its cytotoxic effects by interacting with DNA and nuclear proteins .

Subcellular Localization

Bendamustine Impurity D is primarily localized in the nucleus, where it forms covalent bonds with DNA and nuclear proteins. This subcellular localization is facilitated by its chemical structure, which allows it to penetrate the nuclear membrane. The compound’s activity and function are influenced by its localization, as it can directly interact with nuclear biomolecules involved in DNA replication, transcription, and repair .

属性

IUPAC Name

4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c1-19-11-5-6-12-16(23-10-9-20(12)8-7-17)15(11)18-13(19)3-2-4-14(21)22/h5-6H,2-4,7-10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUZJTKKJDXTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N(CCS3)CCCl)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191939-34-1
Record name 4-(6-(2-Chloroethyl)-3-methyl-3,6,7,8-tetrahydroimidazo(4',5':5,6)benzo(1,2-b)(1,4)thiazin-2-yl)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191939341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6-(2-CHLOROETHYL)-3-METHYL-3,6,7,8-TETRAHYDROIMIDAZO(4',5':5,6)BENZO(1,2-B)(1,4)THIAZIN-2-YL)BUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH5A8F45W2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid
Reactant of Route 2
4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid
Reactant of Route 3
4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid
Reactant of Route 4
4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid
Reactant of Route 5
4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid
Reactant of Route 6
4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。